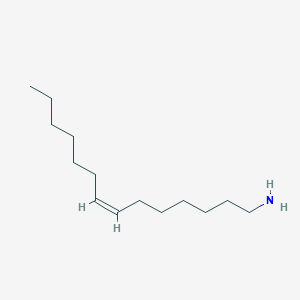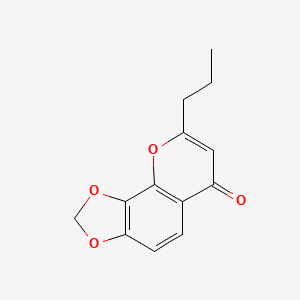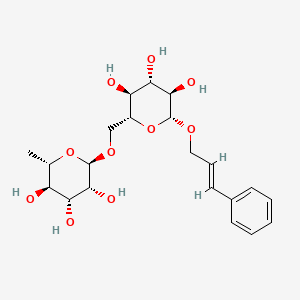
(2E)-3-phenyl-2-propen-1-yl-6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-2-propen-1-yl-6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside is an O-acyl carbohydrate.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Analytical Methods
- A study by Sykes et al. (1983) developed a modified assay procedure for GDP-L-fucose: N-acetylglucosaminide-(1→4)-alpha-L-fucosyltransferase using synthetic phenyl 2-acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl-3-O-beta-D-galactopyranosyl -beta-D-glucopyranoside, facilitating the determination of alpha-(1→4)-L-fucosyltransferase activity and monitoring competing reactions (Sykes et al., 1983).
- Mukherjee et al. (2000) conducted a study on synthesizing the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5, starting from L-rhamnose, D-mannose, and 2-amino-2-deoxy-D-glucose hydrochloride (Mukherjee et al., 2000).
Glycoprotein Research
- Van der Ven et al. (1994) synthesized methyl 2-acetamido-4-O-[2-acetamido-2-deoxy-O-(3,6-di-O-alpha-D-mannopyranosyl-2-O-beta-D-xylopyranosyl-beta-D-mannopyranosyl)-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside, representing the hexasaccharide core structure of the xylose-containing glycans of N-glycoproteins (Van der Ven et al., 1994).
Enzyme Inhibition Studies
- Lu et al. (1996) synthesized analogues of trisaccharide octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl -(1→2)-alpha-D-mannopyranosyl-(1→6)-beta-D-glucopyranoside for inhibition against GlcNAcT-V isolated from hamster kidney, contributing to understanding the enzyme's behavior (Lu et al., 1996).
Carbohydrate Chain Synthesis
- Khan and Matta (1993) worked on the synthesis of O-(2-Acetamido-2-Deoxy-β-D-Glucopyranosyl)-(l→2)-O-α-D-Mannopyranosyl-(l→6)-O-β-D-Glucopyranosyl-(1→4)-2-Acetamido-2-Deoxy-D-Glucopyranose, a potential acceptor-substrate for N-Acetylglucosaminyltransferase-V (GnT-V), which is crucial for understanding glycan structures in glycoproteins (Khan & Matta, 1993).
Molecular Modeling and NMR Spectroscopy
- Fragoso-Serrano et al. (2003) conducted a conformational analysis of sulfur-containing 6-deoxy-l-hexose derivatives using molecular modeling and NMR spectroscopy, providing insights into intramolecular nonbonded interactions between sulfur and oxygen in such molecules (Fragoso-Serrano et al., 2003).
Propiedades
Nombre del producto |
(2E)-3-phenyl-2-propen-1-yl-6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside |
|---|---|
Fórmula molecular |
C21H30O10 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E)-3-phenylprop-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30O10/c1-11-14(22)16(24)18(26)21(30-11)29-10-13-15(23)17(25)19(27)20(31-13)28-9-5-8-12-6-3-2-4-7-12/h2-8,11,13-27H,9-10H2,1H3/b8-5+/t11-,13+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1 |
Clave InChI |
FCDYWRWZILXNOH-ZPCOIBRGSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



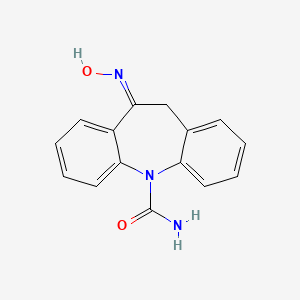
![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
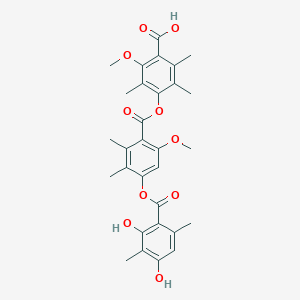
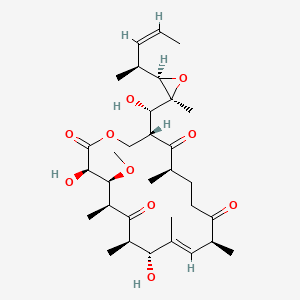
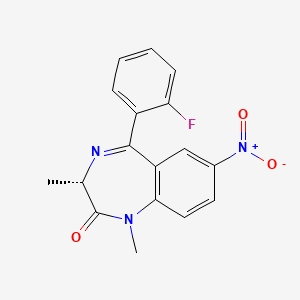
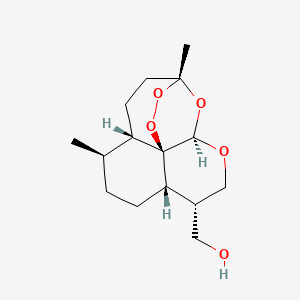
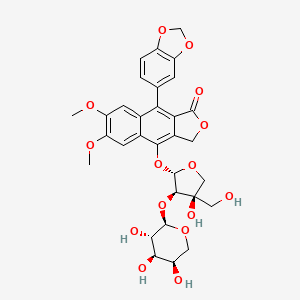
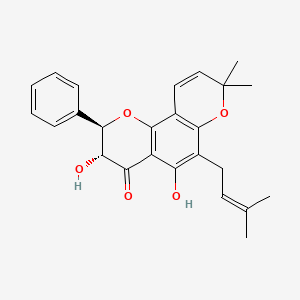
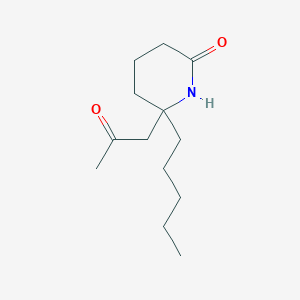

![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
